molecular formula C16H12N2O2 B2671227 N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide CAS No. 389611-11-4

N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide

Cat. No.: B2671227
CAS No.: 389611-11-4
M. Wt: 264.284
InChI Key: PMNYBSWWDQKGSH-VKAVYKQESA-N
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Description

N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide is a benzohydrazide derivative featuring a Z-configured hydrazone linkage between a benzoyl group and a 3-oxoindenyl moiety. The Z-isomer configuration is critical for its spatial arrangement, influencing both physicochemical properties and biological activity .

Properties

IUPAC Name

N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-10-14(12-8-4-5-9-13(12)15)17-18-16(20)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNYBSWWDQKGSH-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N/NC(=O)C2=CC=CC=C2)/C3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide typically involves the condensation reaction between 3-oxo-2,3-dihydro-1H-indene-1-carbaldehyde and benzohydrazide. The reaction is usually carried out in an acidic medium, often using acetic acid as a catalyst, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones.

Scientific Research Applications

N’-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential anticancer, antibacterial, and antiviral activities. It serves as a lead compound for the development of new therapeutic agents.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

    Analytical Chemistry: The compound is employed as a reagent in the detection and quantification of various analytes, including metal ions and organic compounds.

Mechanism of Action

The mechanism of action of N’-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways. It also interacts with DNA, causing fragmentation and inhibiting cell proliferation.

Comparison with Similar Compounds

Key Observations:

Ring Systems :

  • The indenyl core (target compound) vs. indolyl (e.g., ) affects π-conjugation and electronic properties. Indenyl derivatives (e.g., IC/FIC in ) are often used in optoelectronics, while indolyl analogues are common in medicinal chemistry.
  • Substitution on the inden/indole ring (e.g., 4-Cl, 7-OH in ZY0511 ) enhances solubility and target affinity.

Isomerism :

  • The Z-configuration in the target compound vs. E-isomers (e.g., ZY0511 ) influences molecular geometry and binding interactions. For example, E-isomers in LSD1 inhibitors showed higher potency due to better fit into enzyme active sites .

Functional Groups: Electron-withdrawing groups (e.g., NO₂ in , sulfonyl in ) increase stability and modulate electronic properties. Morpholinosulfonyl in ZY0511 enhances hydrophilicity and pharmacokinetics .

Biological Activity

N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide is a hydrazone compound that has attracted interest due to its potential biological activities. This compound belongs to a broader class of hydrazones, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The synthesis of this compound typically involves the condensation of 3-oxo-2,3-dihydro-1H-indene-1-carbaldehyde with benzohydrazide under acidic conditions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The mechanism of action involves the induction of apoptosis in cancer cells through the disruption of mitochondrial membrane potential and activation of caspase pathways. This compound has been shown to interact with DNA, leading to fragmentation and inhibition of cell proliferation .

Case Study: Apoptosis Induction

A study on hydrazone derivatives demonstrated that similar compounds could induce apoptosis in various cancer cell lines. For instance, N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)benzohydrazide was identified as a potent apoptosis inducer with an EC(50) value of 0.24 µM in human colorectal carcinoma HCT116 cells . This suggests that this compound may have comparable efficacy.

Antimicrobial Activity

Hydrazones, including this compound, have demonstrated antimicrobial properties against a range of pathogens. A review highlighted that hydrazone derivatives possess significant activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The compound's indene moiety enhances its binding affinity to molecular targets, which is crucial for its anticancer and antimicrobial activities .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other hydrazone derivatives:

Compound NameStructureAnticancer Activity (EC50)Antimicrobial Activity
N'-(4-bromo-5-methyl...)Structure0.24 µM (HCT116)Moderate
N'-[(3Z)-1-(1-heptyl)...]Similar structureNot specifiedHigh
N'-(2-hydroxyphenyl)...Similar structure0.17 µM (various)Low

This table illustrates the varying degrees of biological activity among related compounds, emphasizing the potential significance of this compound.

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